molecular formula C17H18N4O2S B12000460 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B12000460
M. Wt: 342.4 g/mol
InChI Key: MRGQPWUILIZTBK-VCHYOVAHSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a sulfanyl and hydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with ethyl formate under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.

    Hydrazide Formation: The thioether is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

    Condensation with Furan Aldehyde: Finally, the hydrazide is condensed with 5-methylfuran-2-carbaldehyde under reflux conditions in ethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can have interesting catalytic properties.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of both benzimidazole and furan moieties contributes to its bioactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N4O2S/c1-3-21-15-7-5-4-6-14(15)19-17(21)24-11-16(22)20-18-10-13-9-8-12(2)23-13/h4-10H,3,11H2,1-2H3,(H,20,22)/b18-10+

InChI Key

MRGQPWUILIZTBK-VCHYOVAHSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(O3)C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(O3)C

Origin of Product

United States

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